(R)-Piperidin-1-yl(piperidin-2-yl)methanone
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Overview
Description
®-Piperidin-1-yl(piperidin-2-yl)methanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperidin-1-yl(piperidin-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable electrophile, such as a carbonyl compound, under controlled conditions. The reaction typically requires a catalyst and may involve steps like hydrogenation or oxidation to achieve the desired product .
Industrial Production Methods
Industrial production of ®-Piperidin-1-yl(piperidin-2-yl)methanone often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
®-Piperidin-1-yl(piperidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
®-Piperidin-1-yl(piperidin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Piperidin-1-yl(piperidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-Piperidin-2-ylmethanol: A related compound with similar structural features but different functional groups.
Piperidine: The parent compound, which serves as a precursor for various derivatives.
N-Methylpiperidine: Another derivative with distinct chemical properties.
Uniqueness
®-Piperidin-1-yl(piperidin-2-yl)methanone is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
piperidin-1-yl-[(2R)-piperidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2/t10-/m1/s1 |
InChI Key |
CABZQVAPYHYSCR-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCCCN2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
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